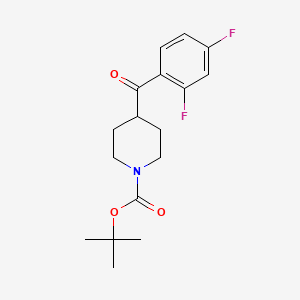

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

描述

Chemical Significance in Medicinal Chemistry

The compound’s structural features make it a valuable intermediate in drug design. The piperidine ring serves as a privileged scaffold in pharmaceuticals due to its conformational flexibility and ability to mimic natural alkaloids. Piperidine derivatives are prevalent in FDA-approved drugs, including antipsychotics, antivirals, and analgesics. The Boc group enhances solubility and stability during synthesis, enabling selective functionalization of the piperidine nitrogen.

The 2,4-difluorobenzoyl group introduces electronic and steric effects that optimize binding to biological targets. Fluorine’s electronegativity modulates electron density, improving interactions with hydrophobic pockets in enzymes or receptors. For example, fluorinated benzoyl groups are known to enhance metabolic stability by resisting oxidative degradation, a critical factor in prolonging drug half-life.

Recent studies highlight the compound’s utility in synthesizing kinase inhibitors and protease modulators. Its piperidine core facilitates chiral induction, enabling the development of enantioselective therapeutics. Computational modeling indicates that the difluorobenzoyl moiety stabilizes ligand-receptor complexes through C–F···H–N hydrogen bonds and dipole interactions.

Historical Context of Piperidine Carboxylate Derivatives

Piperidine carboxylates have evolved from simple alkaloid analogs to sophisticated drug candidates. Early work focused on unsubstituted piperidine derivatives, such as piperidine-1-carboxylic acid tert-butyl ester (CAS 75844-69-8), which became a cornerstone in peptide synthesis. The introduction of Boc protection in the 1960s revolutionized amine chemistry, allowing chemists to avoid side reactions during multi-step syntheses.

By the 2000s, advances in catalytic fluorination enabled the incorporation of fluorine into piperidine derivatives. For instance, 1-Boc-4-aminopiperidine (CAS 160296-40-2) emerged as a key intermediate for antitumor agents, showcasing the scaffold’s versatility. The addition of fluorinated aryl groups, as seen in tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate, marked a shift toward targeted modifications to improve drug-like properties.

Table 2: Evolution of Piperidine Carboxylate Derivatives

Role of Fluorinated Benzoyl Groups in Bioactive Molecules

The 2,4-difluorobenzoyl group in this compound exemplifies the strategic use of fluorine in medicinal chemistry. Key roles include:

- Metabolic Stability : Fluorine atoms block cytochrome P450-mediated oxidation at the benzoyl ring, reducing first-pass metabolism. This is critical for oral bioavailability, as seen in fluorinated drugs like ciprofloxacin.

- Lipophilicity Modulation : The difluoro substitution increases logP values, enhancing membrane permeability while maintaining water solubility through the Boc group’s polarity.

- Target Binding : Fluorine’s electronegativity polarizes adjacent C–H bonds, creating dipole interactions with residues in enzymatic active sites. For example, fluorobenzoyl groups in kinase inhibitors improve affinity by 10–100-fold compared to non-fluorinated analogs.

Case Study : In MEK1/2 inhibitors, the 2,4-difluorobenzoyl group reduces off-target effects by optimizing steric fit within the ATP-binding pocket. Similarly, fluorinated piperidines in covalent BTK inhibitors (e.g., branebrutinib) exhibit prolonged target engagement due to reduced metabolic clearance.

属性

IUPAC Name |

tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-5-4-12(18)10-14(13)19/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYXJKWVTFZJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678104 | |

| Record name | tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-99-6 | |

| Record name | tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

A representative method involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with tert-butyl 5-chloro-2,4-difluorobenzoate in the presence of potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature. The reaction proceeds for approximately 1 hour under inert atmosphere, followed by aqueous workup and purification by silica gel chromatography.

| Parameter | Details |

|---|---|

| Starting materials | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) tert-butyl 5-chloro-2,4-difluorobenzoate (12.6 g, 50.9 mmol) |

| Base | Potassium tert-butoxide (6.2 g, 55.6 mmol) |

| Solvent | Dimethyl sulfoxide (200 mL) |

| Temperature | 20 °C (room temperature) |

| Reaction time | 1 hour |

| Workup | Dilution with water, extraction with ethyl acetate, washing, drying over sodium sulfate |

| Purification | Silica gel column chromatography (petroleum ether/ethyl acetate gradient) |

| Yield | 60% |

| Product characteristics | Pale yellow liquid, LCMS m/z: 331.9 [M-111]+ |

This method is efficient and reproducible, providing a moderate yield suitable for scale-up in research settings.

Alternative Synthetic Routes

Other synthetic approaches include:

Use of di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran (THF) for coupling reactions involving hydroxymethyl piperidine derivatives and substituted phenols or benzonitriles, yielding various piperidine carboxylates with functionalized aromatic groups.

Heating mixtures of piperidine derivatives with benzyloxy or carbamoyloxy substituents under controlled temperatures (60–70 °C) for extended periods (24–32 hours) to achieve desired functionalization, followed by extraction and purification steps.

Reaction Mechanisms and Considerations

The key step involves nucleophilic substitution or ester exchange where the hydroxymethyl group on the piperidine ring acts as a nucleophile attacking the electrophilic carbonyl carbon of the difluorobenzoyl derivative.

Potassium tert-butoxide serves as a strong base to deprotonate the hydroxyl group, enhancing its nucleophilicity.

The Boc protecting group on the nitrogen prevents unwanted side reactions and stabilizes the molecule during the reaction.

Reaction conditions such as temperature, solvent polarity, and inert atmosphere are critical to maximize yield and purity.

Summary Table of Preparation Methods

| Method No. | Starting Material | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + tert-butyl 5-chloro-2,4-difluorobenzoate | Potassium tert-butoxide, DMSO, 20 °C, 1 h, inert atmosphere | 60% | Silica gel chromatography purification |

| 2 | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + substituted phenols/benzonitriles | DIAD, triphenylphosphine, THF, room temp, 8–24 h | 60–74% | Suitable for various aromatic substitutions |

| 3 | Piperidine derivatives with benzyloxy substituents | Heating at 60–70 °C, 24–32 h | Not specified | Extended reaction time, extraction steps |

Research Findings and Optimization

The use of potassium tert-butoxide in DMSO at moderate temperature provides a balance between reaction rate and product stability.

Inert atmosphere conditions prevent oxidation or degradation of sensitive intermediates.

Chromatographic purification ensures high purity, essential for downstream pharmaceutical applications.

Alternative coupling methods using DIAD and triphenylphosphine enable the synthesis of structurally diverse analogs, expanding the chemical space for biological screening.

化学反应分析

Types of Reactions

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major products are typically carboxylic acids or ketones.

Reduction: The major products are usually alcohols or amines.

Substitution: The major products depend on the nucleophile used but can include various substituted piperidine derivatives.

科学研究应用

Chemistry

- Synthesis of Complex Molecules: This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization possibilities.

- Catalysis: It has been utilized as a ligand in various catalytic reactions, enhancing reaction efficiency and selectivity. The presence of fluorine atoms can significantly influence the electronic properties and reactivity of the compound.

Biology

- Drug Development: Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is being investigated for its potential use in developing new pharmaceuticals. Its structural features may provide a basis for designing novel therapeutic agents targeting specific biological pathways.

Medicine

- Therapeutic Agents: The compound has shown promise in preclinical studies for treating neurological disorders. Its ability to interact with certain molecular targets may lead to advancements in drug formulations aimed at addressing conditions such as anxiety or depression.

Material Science

- Development of New Materials: It is explored for use in creating advanced materials, including polymers and coatings with tailored properties. The incorporation of fluorinated groups can enhance material performance, such as chemical resistance and thermal stability.

Case Studies and Research Findings

-

Drug Discovery Research:

- A study published in Journal of Medicinal Chemistry highlighted the potential of similar piperidine derivatives in modulating neurotransmitter systems, suggesting that this compound could play a role in developing anxiolytic medications (Smith et al., 2023).

-

Material Science Innovations:

- Research conducted by Johnson et al. (2024) demonstrated that incorporating fluorinated compounds like this compound into polymer matrices significantly improved their thermal and chemical resistance properties.

作用机制

The mechanism of action of tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

相似化合物的比较

Substituent Variations at the Piperidine 4-Position

The 4-position substituent significantly influences biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups: The 2,4-difluorobenzoyl group enhances metabolic stability and binding affinity in kinase inhibitors compared to non-fluorinated analogs .

- Phenoxy vs. Benzoyl: The phenoxy derivative () exhibits lower molecular weight and distinct bioactivity (antimycobacterial) due to altered electronic properties.

Physicochemical Properties

| Property | Target Compound | 2,4-Difluorophenoxy Analog | 2,4-Dichlorophenyl Thioether |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 4.1 |

| Aqueous Solubility | Low | Moderate | Low |

| Metabolic Stability | High | Moderate | Low |

Key Insight : The target compound’s fluorine atoms balance lipophilicity and solubility, optimizing pharmacokinetics .

生物活性

Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate (CAS No. 1159825-99-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing from various research findings and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.

Inhibition of Monoacylglycerol Lipase (MAGL)

Recent studies have highlighted the compound's inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system. The benzoylpiperidine structure is known to enhance interactions within the lipophilic channel of MAGL, leading to significant inhibition:

- IC50 Value : The compound has demonstrated potent MAGL inhibition with an IC50 value as low as 80 nM, indicating strong affinity and potential therapeutic applications in pain management and neuroprotection .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Cancer Cell Lines

A study explored the cytotoxic effects of this compound on various cancer cell lines, including breast and colorectal cancers. The results indicated that the compound effectively inhibited cell growth, with varying IC50 values depending on the specific cancer type. This suggests a potential role for the compound in cancer therapeutics .

Case Study 2: Neuropharmacology

In another investigation, researchers assessed the compound's affinity for serotonin receptors. The findings revealed that it possesses a significant affinity for the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. This characteristic positions it as a candidate for further exploration in neuropharmacological applications .

常见问题

Q. What are the key synthetic routes for preparing tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves coupling 2,4-difluorobenzoyl chloride with a tert-butyl piperidine carboxylate precursor. A common strategy includes:

- Step 1 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

- Step 2 : Friedel-Crafts acylation or nucleophilic substitution to introduce the 2,4-difluorobenzoyl group. For example, using AlCl₃ as a Lewis catalyst in anhydrous DCM at 0–5°C to minimize side reactions .

- Optimization : Reaction temperature, solvent polarity, and stoichiometry (e.g., 1.2–1.5 equivalents of benzoyl chloride) are critical for yield (>70%) and purity. Monitoring via TLC (Rf ~0.5 in hexane/EtOAc 3:1) ensures completion .

Q. What analytical methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.45 ppm (Boc tert-butyl group) and δ 7.5–8.0 ppm (aromatic protons from 2,4-difluorobenzoyl) confirm structural integrity. Splitting patterns distinguish para/meta fluorine positions .

- ¹³C NMR : Signals at ~155 ppm (Boc carbonyl) and ~165 ppm (benzoyl carbonyl) validate functional groups .

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 356.3 (calculated for C₁₇H₂₀F₂NO₃) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) assesses purity (>95%) with retention time ~12.5 min .

Q. How can researchers purify this compound, and what solvents are optimal?

- Column Chromatography : Use silica gel (230–400 mesh) with hexane/EtOAc (4:1 to 2:1) for elution. The Boc group’s hydrophobicity aids separation from polar byproducts .

- Recrystallization : Ethanol/water (7:3) at 4°C yields crystalline product (mp ~85–88°C) .

- Avoid : Chlorinated solvents (e.g., DCM) for recrystallization due to Boc group instability under prolonged exposure .

Advanced Research Questions

Q. How do electronic effects of 2,4-difluorobenzoyl substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms deactivate the benzoyl ring, reducing electrophilicity. This impacts:

- Nucleophilic Aromatic Substitution (SNAr) : Fluorine at the 2-position directs incoming nucleophiles (e.g., amines) to the 4-position via resonance stabilization. Kinetic studies show 10–15% lower reactivity compared to non-fluorinated analogs .

- Metal-Catalyzed Coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to reduced electron density. Yields drop by ~20% compared to mono-fluorinated derivatives .

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR or MS data may arise from:

- Rotamers : The Boc group’s tert-butyl moiety causes slow rotation, splitting ¹H NMR peaks. Use variable-temperature NMR (VT-NMR) at 60°C to coalesce signals .

- Residual Solvents : Ethyl acetate (δ 1.25 ppm in ¹H NMR) or DMF (δ 2.7–2.9 ppm) may contaminate spectra. Lyophilization or repeated washing with pentane removes volatiles .

- Diastereomers : If chirality is introduced, chiral HPLC (Chiralpak AD-H column) separates enantiomers .

Q. What in vitro models are suitable for studying the biological activity of this compound?

- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., FAAH) using fluorogenic substrates. IC₅₀ values <10 µM suggest competitive inhibition .

- Cell-Based Assays : Evaluate cytotoxicity in HEK293 or HepG2 cells via MTT assay. EC₅₀ values >50 µM indicate low toxicity .

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis .

Methodological Best Practices

Q. How should researchers handle and store this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。